molecular formula C6H6ClNO B087932 2-Chlorophenylhydroxylamine CAS No. 10468-16-3

2-Chlorophenylhydroxylamine

Cat. No. B087932
CAS RN: 10468-16-3
M. Wt: 143.57 g/mol
InChI Key: JBGGHWCSFZVUFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chlorophenylhydroxylamine derivatives involves various chemical strategies, often tailored to the specific requirements of the desired end products. For instance, derivatives like 2-Chloro-5-methylthiophene are synthesized through reactions involving sulfuryl chloride, indicating a method for introducing chlorophenyl groups into heterocyclic frameworks, with yields up to 73.96% (Yang, 2010).

Molecular Structure Analysis

The molecular structures of compounds containing 2-Chlorophenylhydroxylamine units have been determined using techniques like X-ray diffraction (XRD). For example, the compound 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine showcases intramolecular hydrogen bonding, highlighting the impact of the chlorophenyl group on molecular conformation and stability (Krivenko et al., 2006).

Scientific Research Applications

  • Environmental Impact and Dissipation of Herbicides : Studies have shown that various forms of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), dissipate at equivalent rates in soil regardless of their formulation (Wilson, Geronimo, & Armbruster, 1997)(Wilson et al., 1997). This information is crucial in understanding the environmental impact of these chemicals.

  • Synthesis and Applications in Organic Chemistry : 2-(Chloroseleno)benzoyl chloride, a related compound, has been used in the synthesis of various organic compounds (Lisiak & Młochowski, 2009)(Lisiak & Młochowski, 2009). This demonstrates the applicability of chlorophenyl compounds in complex chemical syntheses.

  • Toxicity Studies and Effects on Bacteria : Research on 2,4-dichlorophenoxyacetic acid indicates its toxicity and the associated metabolic changes in E. coli, highlighting its impact on non-target organisms (Bhat et al., 2015)(Bhat et al., 2015). Understanding these effects is vital for assessing the risks of using such herbicides.

  • Role in Photosynthesis and Herbicide Action : Studies on related compounds like 3-(3,4-Dichlorophenyl)-1,1-dimethylurea have provided insights into the mechanisms of action in photosynthesis and herbicide effects (Bennoun & Li, 1973)(Bennoun & Li, 1973).

  • Scientometric Analysis of Herbicide Research : A comprehensive review of research on 2,4-D herbicide toxicity highlights the evolution of this field and identifies future research directions (Zuanazzi, Ghisi, & Oliveira, 2020)(Zuanazzi et al., 2020).

  • Synthesis of Novel Compounds for Polymer Research : Chlorinated thiophenes, which may involve chlorophenyl compounds, have been synthesized for use in polymer research (Puterová, Bobula, & Végh, 2008)(Puterová et al., 2008).

  • Microbial Metabolism of Chlorinated Compounds : The yeast Rhodosporidium sp. metabolizes chlorinated compounds like 4-chloronitrobenzene, indicating the biological transformations these chemicals can undergo (Corbett & Corbett, 1981)(Corbett & Corbett, 1981).

  • Analytical Techniques for Drug Analysis : The electroreduction of chloramphenicol has been studied, showing the potential for using chlorophenyl derivatives in drug analysis (Fossdal & Jacobsen, 1971)(Fossdal & Jacobsen, 1971).

  • Determination of Carbonyl-containing Compounds : O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, a related compound, has been used for determining carbonyl-containing compounds (Cancilla & Que Hee, 1992)(Cancilla & Que Hee, 1992).

  • Biocidal Efficacy and Biofilm Control : Chloromelamine-based bioresponsive materials, derived from chlorinated compounds, have shown potent biocidal functions and biofilm-controlling effects (Chen, Luo, & Sun, 2007)(Chen et al., 2007).

  • Herbicide Metabolism in Plants : The metabolism of clomazone, a herbicide containing a chlorophenyl moiety, has been studied in soybean plants, elucidating the metabolic pathways and environmental fate of such compounds (ElNaggar, Creekmore, Schocken, Rosen, & Robinson, 1992)(ElNaggar et al., 1992).

properties

IUPAC Name

N-(2-chlorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGHWCSFZVUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146646
Record name 2-Chlorophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenylhydroxylamine

CAS RN

10468-16-3
Record name 2-Chlorophenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenylhydroxylamine
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Synthesis routes and methods

Procedure details

A suspension of 2-chloronitrobenzene (50 g, 0.318 mol) and ammonium chloride (16.9 g, 0.318 mmol ) in 636 mL of water was warmed to 65° C. To the mixture was added in portions zinc (60 g, 0.955 mol) over 20 min, and the temperature was kept at 70° C.˜75° C. After stirring for 10 min, TLC showed the reaction was completed. The mixture was filtered and washed with water (˜70° C.). To the filtrate was added NaCl, then cooled to −10° C. After 1 h, the mixture was filtered and washed with pertrolume, and then dried to afford the desired hydroxylamine as a white solid (35 g, 76.9%), which was used to next step without purification. 1HNMR (400 MHz, DMSO): δ 8.36 (s, 2 H), 7.16 (m, 2 H), 6.79 (m, 2 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
636 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step Two
Yield
76.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenylhydroxylamine
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2-Chlorophenylhydroxylamine
Reactant of Route 3
2-Chlorophenylhydroxylamine
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2-Chlorophenylhydroxylamine
Reactant of Route 5
2-Chlorophenylhydroxylamine
Reactant of Route 6
2-Chlorophenylhydroxylamine

Citations

For This Compound
9
Citations
L Liu, X Wu, M Zhang, Q Meng… - Journal of The …, 2015 - iopscience.iop.org
… of 2-chlorophenylhydroxylamine with o-chloronitrosobenzene producing DOB required 2-chlorophenylhydroxylamine … The catalyst will affect 2-chlorophenylhydroxylamine accumulation …
Number of citations: 2 iopscience.iop.org
L Liu, J Chen, Q Meng, B Cao - Dyes and Pigments, 2012 - Elsevier
… with H ads to produce 2-chlorophenylhydroxylamine (step5). … each other and with 2-chlorophenylhydroxylamine (step6, 7). … ), whereas 2-chlorophenylhydroxylamine becomes the by-…
Number of citations: 2 www.sciencedirect.com
SK Hong - Xenobiotica, 1998 - Taylor & Francis
… Formation of 2-chlorophenylhydroxylamine via N-oxidation is also expected as a metabolite based on the metabolism of aniline (Harrison and Jollow 1986, 1987), although the …
Number of citations: 12 www.tandfonline.com
GA Russell, EJ Geels, FJ Smentowski… - Journal of the …, 1967 - ACS Publications
… Phenylhydroxylamine, /2-chlorophenylhydroxylamine, and 2,4,6trideuteriophenylhydroxylamine … prepared by the oxidation of /2-chlorophenylhydroxylamine with aqueous potassium …
Number of citations: 2 pubs.acs.org
K Ohmatsu, Y Ando, T Nakashima, T Ooi - Chem, 2016 - cell.com
… The reaction of a-phenyl cyanoester with N-2-chlorophenylhydroxylamine was particularly efficient, and the resultant enantioenriched a-amino a-cyanoester 9f (Figures S64, S65, and …
Number of citations: 69 www.cell.com
T Sone, K Hamamoto, Y Seiji, S Shinkai… - Journal of the Chemical …, 1981 - pubs.rsc.org
The rates of the Bamberger rearrangement of sterically hindered phenylhydroxylamines have been determined in aqueous sulphuric acid solution and the substituent effects (in …
Number of citations: 26 pubs.rsc.org
JH Wagenknecht, GV Johnson - Journal of the Electrochemical …, 1987 - iopscience.iop.org
… N,O-diacetyl-2-chlorophenylhydroxylamine--bp 104~176 at 0.09 mm. Analysis calculated for CH,H,oC1NO~: C, 52.86; H, 4.41; N, 6.17. Found: C, 51.92, 52.27; H, 4.17, 4.27; N, 5.99, …
Number of citations: 8 iopscience.iop.org
CMA Sánchez, MJ Iglesias, JG Lopez, IJP Álvarez… - Tetrahedron, 2006 - Elsevier
The synthesis of P-benzylic products by reaction of anions stabilised by N-phosphorylphosphazenyl, N-methoxycarbonylphosphazenyl, phosphine borane complex, and phosphine …
Number of citations: 9 www.sciencedirect.com
BH Kim, JW Cheong, R Han, YM Jun… - Synthetic …, 2001 - Taylor & Francis
By applying indium, Ac 2 O, MeOH, and catalytic amount of InCl 3 in CHCl 3 solution, nitroarenes were transformed into N,O-diacylated N-arylhydroxylamines in moderate to excellent …
Number of citations: 21 www.tandfonline.com

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